2-(Piperidin-2-ylmethyl)pyridine
Description
Historical Context and Evolution of Research on Pyridine-Piperidine Scaffolds
The study of molecules containing both pyridine (B92270) and piperidine (B6355638) rings has a rich history rooted in the foundational discoveries of heterocyclic chemistry. The journey began with the isolation and characterization of pyridine and piperidine as individual entities. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who isolated it from piperine, the pungent compound in black pepper. researchgate.net The industrial synthesis of piperidine is now primarily achieved through the hydrogenation of pyridine. researchgate.net
The development of synthetic routes to link these two heterocyclic systems was a logical progression. Early research in the late 19th and early 20th centuries focused on the synthesis of bipyridines, with 2,2′-bipyridine being first prepared in 1888 by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate. rsc.org Later, methods like the Ullmann reaction, using 2-halopyridines and copper, were developed to improve the synthesis of 2,2'-bipyridine (B1663995). rsc.org
The subsequent exploration of the reduction of these bipyridine systems paved the way for the creation of scaffolds containing both pyridine and piperidine rings. The catalytic hydrogenation of one of the pyridine rings in 2,2'-bipyridine to yield 2-(piperidin-2-yl)pyridine (B97662) represents a key synthetic transformation. Over the decades, significant advancements in catalytic hydrogenation have allowed for more controlled and efficient reductions of pyridine rings to their corresponding piperidines. researchgate.net The use of various catalysts, including platinum, palladium, rhodium, and nickel, under different conditions of temperature and pressure, has been extensively studied to achieve selective hydrogenation of pyridine derivatives. researchgate.net
A related area of research that contributed to the understanding of such linked systems is the synthesis of 2-aminomethylpiperidine. Patents describe the catalytic hydrogenation of 2-cyanopyridine, which proceeds through a 2-aminomethylpyridine intermediate before the pyridine ring is reduced to piperidine. wikipedia.orgwikipedia.org This two-step reduction process highlights the chemical transformations involved in converting a pyridine derivative to a piperidine derivative while maintaining a side chain at the 2-position, a process analogous to the synthesis of 2-(Piperidin-2-ylmethyl)pyridine from a suitable precursor.
Significance of this compound within Heterocyclic Chemistry and Derivatives
The significance of this compound in heterocyclic chemistry stems from its unique structural arrangement, which combines the aromatic, electron-deficient nature of the pyridine ring with the saturated, flexible, and basic character of the piperidine ring. This duality imparts interesting chemical properties and has made it and its derivatives valuable in several areas of chemical research.
One of the most prominent roles of this compound and related structures is as a bidentate ligand in coordination chemistry. The nitrogen atoms of both the pyridine and piperidine rings can coordinate to a single metal center, forming a stable chelate ring. This chelating ability is crucial in the formation of various metal complexes. For instance, ruthenium(II) complexes containing 2-(aminomethyl)pyridine, a closely related ligand, have been shown to be highly active catalysts for transfer hydrogenation reactions. sigmaaldrich.com This suggests that derivatives of this compound could also serve as effective ligands in catalysis, influencing the reactivity and selectivity of metal-catalyzed transformations.
The pyridine-piperidine scaffold is also a recognized "privileged structure" in medicinal chemistry. This means that this structural motif is found in a variety of biologically active compounds and can interact with multiple biological targets. The combination of a hydrogen bond donor (the piperidine N-H), a hydrogen bond acceptor (the pyridine nitrogen), and a hydrophobic methylene (B1212753) linker provides a versatile framework for designing molecules that can bind to proteins and enzymes. While specific research on the biological activities of this compound itself is not extensively documented in the provided search results, the general importance of the pyridine-piperidine moiety in drug discovery is well-established.
The synthesis of derivatives of this compound allows for the systematic modification of its properties. Functionalization of the pyridine or piperidine rings can alter the compound's steric and electronic characteristics, leading to new ligands with tailored coordination properties or new drug candidates with improved pharmacological profiles.
Below are tables summarizing some of the general properties of the constituent rings and related compounds, which provide context for the characteristics of this compound.
Table 1: General Properties of Pyridine and Piperidine
| Property | Pyridine | Piperidine |
| Formula | C₅H₅N | C₅H₁₁N |
| Molar Mass | 79.10 g/mol | 85.15 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 115 °C | 106 °C wikipedia.org |
| Nature | Aromatic, weakly basic | Saturated, basic |
Table 2: Spectroscopic Data for Related Compounds
| Compound | Spectroscopic Data (¹H NMR, CDCl₃) |
| 3-Phenylpiperidine | δ 1.62 (m, 3H), 1.87 (br d, 1H), 2.01 (m, 1H), 2.64 (m, 3H), 3.13 (m, 2H), 7.25 (m, 5H) rsc.org |
| 3-Ethynylpyridine | δ 3.22 (s, 1H, CH), 7.26 (m, 1H, aromatic H), 8.57 (dd, 1H, aromatic H), 8.72 (t, 1H, aromatic H) rsc.org |
Table 3: Physical Properties of a Chiral Form of 2-(Piperidin-2-yl)pyridine
| Property | (R)-2-(Piperidin-2-yl)pyridine |
| CAS Number | 1061659-74-2 sigmaaldrich.com |
| Molecular Weight | 162.23 sigmaaldrich.com |
| Form | Liquid sigmaaldrich.com |
| Purity | 95% sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
An in-depth exploration of the synthetic routes toward this compound and its derivatives reveals a landscape dominated by strategic ring-formation methodologies. The construction of the core piperidine structure, in particular, is a focal point of extensive research, primarily revolving around the reduction of a pyridine precursor. This article delves into the primary synthetic strategies, with a particular focus on hydrogenation techniques and alternative cyclization reactions for assembling the piperidine ring.
Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-2-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMFPMWNMHUVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526183-26-6 | |
| Record name | 2-[(piperidin-2-yl)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Coordination Chemistry and Ligand Design Principles Involving 2 Piperidin 2 Ylmethyl Pyridine
Ligand Characteristics and Coordination Modes
Based on its structure, which features a pyridine (B92270) nitrogen atom and a piperidine (B6355638) nitrogen atom connected by a methylene (B1212753) bridge, 2-(Piperidin-2-ylmethyl)pyridine is theoretically capable of acting as a bidentate ligand. In this coordination mode, it would utilize the lone pair of electrons on both the pyridine and piperidine nitrogen atoms to bind to a single metal center. The pyridine nitrogen, being part of an aromatic system, is expected to be a softer donor, while the piperidine nitrogen, a secondary amine, is a harder donor. This mixed-donor character could influence the stability and reactivity of its potential metal complexes. However, no specific studies have been found to confirm or characterize these bidentate properties for this exact molecule.
The chelation of a metal ion by this compound would lead to the formation of a six-membered chelate ring. The formation and stability of such a ring would be governed by factors such as the nature of the metal ion (its size, charge, and electronic configuration) and the conformational flexibility of the piperidine ring. Generally, six-membered chelate rings are common in coordination chemistry and can adopt various conformations, such as chair or boat forms, to minimize steric strain. There is, however, no available X-ray crystallographic or spectroscopic data to confirm the formation or to detail the structural characteristics of a metal chelate ring involving this compound.
The presence of a chiral center at the 2-position of the piperidine ring and the non-planar nature of the piperidine ring itself suggest that complexes of this compound would exhibit stereoisomerism. The coordination of this ligand to a metal center could lead to the formation of diastereomers, depending on the coordination geometry and the relative orientation of the substituents. Furthermore, the piperidine ring can undergo conformational changes (ring-flipping), which would introduce a dynamic element to the stereochemistry of the resulting metal complexes. The specifics of this stereodynamic behavior remain uninvestigated in the available literature.
Formation and Characterization of Metal Complexes
There are no published reports detailing the synthesis, isolation, or characterization of manganese complexes with this compound. While manganese forms a vast array of coordination complexes with various nitrogen-donor ligands, the specific reactions and resulting products with this particular ligand have not been documented.
Similarly, the scientific literature lacks any specific information on the formation and characterization of iron complexes with this compound. The coordination chemistry of iron with N-donor ligands is extensive, but studies focusing on this specific ligand are absent from the searched databases.
Complexes with Copper
The coordination chemistry of pyridine-containing ligands with copper(II) is extensive. These ligands readily form stable complexes with copper, often exhibiting square planar or distorted octahedral geometries. While specific studies on this compound with copper are not widely detailed in the provided context, the behavior of analogous pyridine- and piperidine-containing ligands offers significant insight. For instance, copper(II) complexes with ligands containing pyridine and other N-donor arms have been synthesized and structurally characterized. rsc.org Typically, the ligand coordinates to the copper(II) center, and the remaining coordination sites are occupied by anions (like chloride or acetate) or solvent molecules. nih.govrsc.org The resulting complexes have shown relevance in areas such as cytotoxicity studies and as catalysts. nih.gov For example, copper(II) complexes of 2-acetyl-pyridyl-4N-substituted thiosemicarbazones have been evaluated for their cytotoxic effects. nih.gov Furthermore, the reaction of pyridine dicarboxamide ligands with copper(II) acetate (B1210297) has led to the formation of multinuclear copper complexes, demonstrating the rich structural possibilities. rsc.org
Exploration with Other Transition Metals (e.g., Cobalt, Nickel, Zinc)
The flexible coordination behavior of pyridine-based ligands extends to other first-row transition metals like cobalt, nickel, and zinc.
Cobalt: Cobalt complexes with pyridine-containing ligands have been studied for their potential biological activity. nih.govresearchgate.net Cobalt can form stable octahedral complexes. For example, cobalt(III) complexes with 2-formylpyridine N4-allylthiosemicarbazone have been synthesized and characterized. nih.gov X-ray absorption fine structure (XAFS) studies on mixed-ligand pyridine Co(II) complexes have revealed details about their distorted octahedral geometry. ejournal.by
Zinc: Zinc(II) complexes with pyridine-based ligands are of interest for their catalytic applications and structural diversity. rsc.orgrsc.org Zinc typically forms tetrahedral or octahedral complexes. researchgate.net Studies on zinc(II) quinaldinate complexes with various pyridine-based ligands show that they generally form neutral, six-coordinate complexes with a distorted octahedral environment. mdpi.com The catalytic activity of zinc(II) compounds has been utilized in organic synthesis, such as the formation of amidines from nitriles and amines. rsc.org
Structural Analysis of Coordination Complexes
X-ray Crystallography for Geometric Configuration
For complexes involving pyridine-containing ligands similar to this compound, X-ray crystallography has confirmed a range of coordination geometries. For example, the crystal structures of nickel(II) and copper(II) complexes with pyridine-containing macrocycles have been determined, revealing five-coordinate and square-planar geometries. rsc.org In a series of complexes with 2-formylpyridine N4-allylthiosemicarbazone, X-ray analysis elucidated the structures of a dinuclear copper(II) acetate-bridged complex and a mononuclear nickel(II) complex. nih.gov
The analysis of zinc(II) quinaldinate complexes with pyridine ligands revealed that most feature a six-coordinate, distorted octahedral geometry around the zinc ion, often with the metal ion located on an inversion center in the crystal lattice. mdpi.com Similarly, a dichlorido(2,2'-methylenedipyridine)zinc(II) complex was found to have a distorted tetrahedral geometry. researchgate.net These studies underscore how the nature of the ligand and the metal ion dictates the final solid-state structure.
Table 1: Representative Crystallographic Data for Analogous Transition Metal Complexes
| Compound/Complex | Metal | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| [Ni(HL)₂]Cl₂·H₂O (HL = 2-formylpyridine N⁴-allylthiosemicarbazone) | Ni(II) | Octahedral | The nickel atom is coordinated by two tridentate ligands. | nih.gov |
| [Cu₂(L)₂(CH₃COO)₂]·4H₂O (L = deprotonated HL) | Cu(II) | Dinuclear, Bridged | Two copper atoms are bridged by acetate groups. | nih.gov |
| [Zn(quin)₂(py-lig)] (quin = quinaldinate, py-lig = pyridine ligand) | Zn(II) | Distorted Octahedral | The zinc ion is coordinated to two quinaldinate and two pyridine-based ligands in a trans arrangement. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Bioinorganic Chemistry Aspects
Modeling of Metalloenzyme Active Sites (e.g., Catechol Dioxygenase Mimics)
The field of bioinorganic chemistry often employs synthetic coordination complexes to model the active sites of metalloenzymes, providing insights into their structure and function. Ligands containing N- and O-donor atoms are frequently used to mimic the coordination environment of iron in enzymes like catechol dioxygenases. nih.gov These enzymes play a crucial role in the oxidative cleavage of aromatic rings. researchgate.net
While this compound itself is not explicitly mentioned as a catechol dioxygenase mimic in the provided search results, its N,N-donor set is relevant to this area of research. Iron complexes designed to mimic catechol dioxygenases often feature nitrogen-rich coordination spheres provided by ligands such as derivatives of tris(2-pyridylmethyl)amine (B178826) (TPA). nih.gov Researchers have synthesized and studied iron(III) complexes with various N-alkyl-substituted bis(pyrid-2-ylmethyl)amine ligands, which show catalytic activity towards substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC). nih.gov
Furthermore, nickel(II) complexes with ligands containing piperazine (B1678402) moieties have been shown to exhibit catecholase-like activity, demonstrating that metals other than iron can also be used to model the function of these enzymes. nih.gov The study of such model systems helps to elucidate the reaction mechanisms of the native enzymes and can lead to the development of new catalysts for oxidative reactions. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Copper(II) acetate |
| 2-formylpyridine N4-allylthiosemicarbazone |
| Tris(2-pyridylmethyl)amine (TPA) |
| 3,5-di-tert-butylcatechol (3,5-DTBC) |
| 2-acetyl-pyridyl-4N-substituted thiosemicarbazone |
| Dichlorido(2,2'-methylenedipyridine)zinc(II) |
Catalytic Applications of 2 Piperidin 2 Ylmethyl Pyridine and Its Metal Complexes
Applications in Oxidation Catalysis
Metal complexes of ligands containing the 2-(Piperidin-2-ylmethyl)pyridine scaffold have demonstrated significant activity in oxidation catalysis. In particular, manganese complexes have been shown to be effective catalysts for the epoxidation of alkenes, a fundamental transformation in organic synthesis.
Research into the catalytic activity of manganese(II) complexes with the related ligand 1,1'-Bis[(pyridine-2-yl)methyl)]-2,2'-bipiperidine (PYBP) has provided valuable insights into alkene epoxidation. A manganese(II) complex, [MnII(rac-PYBP)]2+, has been identified as a highly efficient catalyst for the epoxidation of various alkenes using hydrogen peroxide as the oxidant in the presence of acetic acid. researchgate.net This catalytic system achieves high yields and selectivities in short reaction times at room temperature. For example, the epoxidation of cyclooctene (B146475) resulted in up to a 91% yield of the corresponding epoxide with 99.6% selectivity. researchgate.net The catalytic activity is, however, dependent on the stereoisomer of the ligand, with the meso-PYBP complex being catalytically inactive under the same conditions. researchgate.net
The proposed mechanism for alkene epoxidation catalyzed by manganese complexes with tetradentate aminopyridine ligands, such as PYBP, in the presence of H₂O₂ and a carboxylic acid co-catalyst is believed to primarily follow a Mn(III)/Mn(V) catalytic cycle. osti.gov The reaction is initiated by the oxidation of the Mn(II) precatalyst to higher-valent manganese-oxo species, which are the active oxidants that transfer an oxygen atom to the alkene. The catalytic performance is influenced by the electronic properties of the ligand, with electron-donating substituents on the ligand framework enhancing the stability of the high-valent intermediates and thereby improving catalytic performance. mdpi.com
The efficiency of the catalytic system is also affected by the counterions of the manganese complex, with labile ligands in the coordination sphere being crucial for the activation of hydrogen peroxide. The catalytic activity was observed to decrease in the order ClO₄⁻ ≈ SbF₆⁻ > NO₃⁻ > Cl⁻. researchgate.net A competing reaction is the disproportionation of hydrogen peroxide into oxygen and water, which can be mitigated by the gradual addition of the oxidant. researchgate.net
Table 1: Catalytic Epoxidation of Various Alkenes with [MnII(rac-PYBP)]²⁺
| Alkene | Product | Yield (%) | Selectivity (%) |
| Cyclooctene | Cyclooctene oxide | 91 | 99.6 |
| Cyclohexene | Cyclohexene oxide | - | - |
| 1-Decene | 1,2-Epoxydecane | - | - |
| Styrene | Styrene oxide | - | - |
| cis-Stilbene | cis-Stilbene oxide | - | - |
Data sourced from studies on the catalytic activity of [MnII(rac-PYBP)]²⁺. researchgate.netosti.gov Specific yield and selectivity values for all substrates were not provided in the referenced summary.
Catalysis in Hydrogenation Reactions
While specific studies on the use of this compound complexes in hydrogenation are limited in the available literature, the broader class of ruthenium and rhodium complexes with pyridine-containing ligands has been extensively studied for the hydrogenation of various substrates. For instance, ruthenium-p-cymene complexes incorporating substituted pyridine (B92270)–quinoline (B57606) ligands have been shown to successfully catalyze the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using 2-propanol as a hydrogen source. mdpi.com Similarly, ruthenium(II) complexes with pyridine-based tridentate and bidentate ligands have demonstrated catalytic activity for the transfer hydrogenation of aryl ketones. researchgate.net
Rhodium complexes with pyridine-2-yloxy-silyl-based N,Si-ligands have also been investigated as catalysts for alkene hydrogenation. nih.gov These studies suggest that metal complexes of this compound could potentially be active catalysts for hydrogenation reactions, warranting further investigation in this area.
Other Catalytic Transformations and Reaction Optimization
Beyond oxidation and hydrogenation, metal complexes of ligands structurally related to this compound have been employed in other catalytic transformations. Iron complexes with pyridine(diimine) ligands, for example, are competent precatalysts for the cross-[2+2]-cycloaddition of dienes and α-olefins. nih.govprinceton.edu The catalytic activity and selectivity in these reactions are influenced by the structure of the pyridine-containing ligand.
Furthermore, copper(II) complexes with pyridine-based polydentate ligands have been reported as efficient and reusable catalysts for C-N bond-forming reactions, such as the arylation of N-heterocyclic and amine compounds. nih.gov These reactions proceed under mild conditions and demonstrate the versatility of pyridine-based ligands in facilitating various coupling reactions. The optimization of these catalytic systems often involves tuning the electronic and steric properties of the ligands and selecting appropriate metal precursors and reaction conditions.
Computational and Theoretical Chemistry Studies of 2 Piperidin 2 Ylmethyl Pyridine
Quantum Mechanical Calculations for Electronic and Structural Properties
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of molecular systems. These methods provide a detailed understanding of the electronic structure and geometry of molecules like 2-(Piperidin-2-ylmethyl)pyridine.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for determining its most stable three-dimensional conformation. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
For instance, studies on related piperidine (B6355638) derivatives have utilized DFT to explore their conformational landscapes. Ab-initio calculations have suggested that piperidine is more stable in an equatorial conformation and can exist as a dimer due to hydrogen bonding. researchgate.net In the case of N-Boc-2-aryl-4-methylenepiperidines, DFT calculations using the B3LYP-D3BJ functional with the def2-TZVP basis set were performed to determine the minimal energy structures of different rotamers. acs.org These studies indicated that the rotamer with the phenyl group in an axial position was energetically favored. acs.org Such computational approaches would be invaluable in determining the preferred spatial arrangement of the piperidinyl and pyridinyl rings in this compound and understanding its energy landscape.
| Parameter | Description | Relevance to this compound |
| Molecular Geometry | The three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles. | DFT calculations can determine the most stable conformation of this compound, which is crucial for understanding its interactions with biological targets. |
| Energy Landscapes | A mapping of the potential energy of a molecule as a function of its atomic coordinates. | By exploring the energy landscape, researchers can identify low-energy conformers and the energy barriers between them, providing insights into the molecule's flexibility. |
| Basis Sets | A set of functions used to create the molecular orbitals. | The choice of basis set (e.g., 6-31+G(d,p), def2-TZVP) is critical for the accuracy of DFT calculations. acs.orgscirp.org |
| Functionals | Approximations used in DFT to describe the exchange-correlation energy. | The selection of a functional (e.g., B3LYP) impacts the reliability of the calculated properties. acs.org |
Investigation of Reaction Mechanisms and Activation Energies
DFT is also a powerful tool for elucidating reaction mechanisms and calculating the activation energies of chemical transformations. For derivatives of this compound, these calculations can shed light on processes such as methylation or ring-opening reactions.
For example, the mechanism of palladium-catalyzed methylation of 2-phenylpyridine (B120327) has been detailed using DFT at the M06 level of theory. rsc.org This study identified key intermediates and transition states, examining both radical and non-radical pathways. The rate-limiting step was identified as the C-C bond activation in the non-radical pathway. rsc.org Similarly, computational studies have unraveled the pyridine (B92270) ring-opening mechanism in related bipyridine ligands, highlighting the crucial role of deprotonation in inducing ring contraction. nih.gov These examples underscore how DFT can be applied to understand the reactivity of the pyridine and piperidine moieties within this compound.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are essential computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.
Prediction of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. indexcopernicus.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for lead candidates.
In studies of related compounds, such as piperidinylpiperidines and spirochromanones as acetyl-CoA carboxylase inhibitors, molecular docking was used to position the compounds into the enzyme's active site. nih.gov This allowed for the determination of probable binding models and helped to rationalize the observed biological activities. nih.gov For a series of piperazinyl-glutamate-pyridines, molecular docking was combined with 3D-QSAR and molecular dynamics simulations to understand their interactions with the P2Y12 receptor. tcmsp-e.com The docking studies identified key hydrogen bonding and hydrophobic interactions that are crucial for binding affinity. tcmsp-e.com These methodologies could be directly applied to this compound to identify potential biological targets and to understand the key interactions driving its binding.
| Computational Technique | Purpose | Key Findings from Related Studies |
| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. | Identified key amino acid residues (Arg256, Lys280) involved in hydrogen bonding with piperazinyl glutamate (B1630785) pyridines at the P2Y12 receptor. tcmsp-e.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. | Confirmed the stability of docked conformations and provided insights into the dynamic nature of the ligand-receptor interactions. indexcopernicus.comtcmsp-e.com |
| Binding Free Energy Calculations | Estimates the strength of the interaction between a ligand and its target. | Used to rank potential inhibitors and to correlate computational predictions with experimental affinities. indexcopernicus.com |
Quantitative Structure-Activity Relationship (QSAR) Studies and Ligand Efficiency Metrics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models, along with ligand efficiency metrics, are vital for optimizing lead compounds in drug discovery.
QSAR studies on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase have been conducted to predict their inhibitory activity. researchgate.net By calculating various molecular descriptors that capture electronic, steric, and hydrophobic properties, predictive models were developed using techniques like multiple linear regression (MLR) and support vector machines (SVM). researchgate.net These models help in understanding which structural features are important for activity and guide the design of more potent analogs. researchgate.net
Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand per non-hydrogen atom. nih.gov It is a valuable tool for comparing the "quality" of different chemical series and for guiding lead optimization. nih.gov Lipophilic ligand efficiency (LLE) is another important metric that relates potency to lipophilicity. nih.gov Studies have shown that successful drug candidates often exhibit improved LE and LLE values during optimization. nih.gov The application of QSAR and ligand efficiency metrics to this compound and its derivatives would be a rational approach to optimize their properties for a specific biological target.
| Metric/Method | Definition | Application in Drug Discovery |
| Quantitative Structure-Activity Relationship (QSAR) | A computational model that correlates chemical structure with biological activity. | Used to predict the activity of new compounds and to guide the design of more potent molecules. researchgate.net |
| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom (LE = -ΔG / N_heavy). nih.gov | Helps in selecting compounds that have a good balance between size and potency. nih.govnih.gov |
| Lipophilic Ligand Efficiency (LLE) | The difference between the pIC50 (or pKi) and the logP of a compound (LLE = pIC50 - logP). nih.gov | Guides the optimization of compounds to achieve a balance between potency and desirable physicochemical properties. nih.gov |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(Piperidin-2-ylmethyl)pyridine. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons in the pyridine (B92270) and piperidine (B6355638) rings, as well as the methylene (B1212753) bridge connecting them. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring current. Protons on the piperidine ring and the methylene bridge resonate in the upfield region. The integration of the signals provides a ratio of the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal information about neighboring protons (J-coupling).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are also indicative of the electronic environment. Carbons in the aromatic pyridine ring will have higher chemical shifts compared to the sp³-hybridized carbons of the piperidine ring and the methylene linker. For example, in a related compound, 2-pentylpyridine, the carbon atoms of the pyridine ring show signals in the range of 120-163 ppm, while the aliphatic carbons of the pentyl chain resonate between 14 and 39 ppm. nih.gov
2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. sdsu.eduoxinst.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for identifying adjacent protons within the pyridine and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edumdpi.com It allows for the direct assignment of a proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for connecting the pyridine ring, the methylene bridge, and the piperidine ring by observing correlations between protons on one ring and carbons on the other, or to the bridging methylene carbon.
Table 1: Representative NMR Data for Substituted Pyridine and Piperidine Systems
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Pyridine H | 7.0 - 8.7 | Aromatic protons, downfield due to ring current. rsc.org |
| Piperidine H (axial) | 1.0 - 2.0 | Shielded compared to equatorial protons. |
| Piperidine H (equatorial) | 2.5 - 3.5 | Deshielded compared to axial protons. |
| Methylene Bridge H | 2.5 - 3.0 | Adjacent to both rings. |
| ¹³C NMR | ||
| Pyridine C | 120 - 160 | Aromatic carbons. rsc.org |
| Piperidine C | 20 - 60 | Aliphatic carbons. |
| Methylene Bridge C | 40 - 60 | Aliphatic carbon. |
Note: The exact chemical shifts for this compound will depend on the solvent and specific experimental conditions.
Mass Spectrometry (MS and HRMS) for Molecular Ion Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Molecular Ion Verification: In a mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₁₁H₁₆N₂), the expected monoisotopic mass is approximately 176.13 g/mol . High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition. rsc.org
Fragmentation Analysis: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the two rings or the fragmentation of the piperidine ring itself. For example, the loss of the piperidinyl group or the pyridinylmethyl group would result in characteristic fragment ions. The fragmentation pattern of 2-pentylpyridine, for instance, shows a prominent peak corresponding to the loss of a butyl radical, leaving a pyridylmethyl cation. nist.gov
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ (Protonated Molecule) | 177.1395 |
| [M+Na]⁺ (Sodium Adduct) | 199.1214 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands:
N-H Stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond in the piperidine ring. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring and methylene bridge are observed below 3000 cm⁻¹. researchgate.net
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. elixirpublishers.combendola.com
C-N Stretch: The C-N stretching vibrations of the piperidine ring are typically found in the 1250-1020 cm⁻¹ range. elixirpublishers.com
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Piperidine) | Stretch | 3300 - 3500 researchgate.net |
| C-H (Pyridine) | Stretch | > 3000 researchgate.net |
| C-H (Piperidine/Methylene) | Stretch | < 3000 researchgate.net |
| C=N, C=C (Pyridine) | Stretch | 1400 - 1600 elixirpublishers.combendola.com |
| C-N (Piperidine) | Stretch | 1250 - 1020 elixirpublishers.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the pyridine ring. Pyridine itself exhibits characteristic π → π* transitions. The presence of the piperidinylmethyl substituent may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. The piperidine ring, being a saturated heterocycle, does not absorb significantly in the typical UV-Vis range. The spectrum is useful for quantitative analysis and for confirming the presence of the pyridyl chromophore. researchgate.net In related pyridine derivatives, absorption maxima are often observed in the 200-300 nm range. researchgate.netresearchgate.net
Table 4: Expected UV-Vis Absorption Data
| Transition | Expected λ_max (nm) | Chromophore |
| π → π* | ~250 - 270 | Pyridine Ring |
Single-Crystal X-ray Diffraction
For this compound, a single-crystal X-ray structure would reveal:
The precise bond lengths and angles of both the pyridine and piperidine rings. bendola.com
The dihedral angle between the pyridine and piperidine rings, which defines their relative orientation.
The conformation of the piperidine ring (e.g., chair, boat). researchgate.net
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperidine N-H group. nih.gov
This technique is invaluable for confirming the connectivity established by NMR and MS, and for providing a detailed picture of the molecule's spatial arrangement. whiterose.ac.ukmdpi.com
Table 5: Illustrative Bond Lengths and Angles from X-ray Diffraction of Related Structures
| Parameter | Typical Value | Notes |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.36 - 1.40 | Pyridine ring. bendola.com |
| C-N (aromatic) | 1.33 - 1.35 | Pyridine ring. bendola.com |
| C-C (aliphatic) | 1.50 - 1.54 | Piperidine ring. |
| C-N (aliphatic) | 1.45 - 1.49 | Piperidine ring. |
| **Bond Angles (°) ** | ||
| C-C-C (aromatic) | ~120 | Pyridine ring. |
| C-N-C (aromatic) | ~117 | Pyridine ring. |
| C-C-C (aliphatic) | ~109.5 | Piperidine ring (idealized). |
| C-N-C (aliphatic) | ~109.5 | Piperidine ring (idealized). |
Note: These are generalized values; the actual values for this compound would be determined from its specific crystal structure.
Applications in Supramolecular Chemistry and Materials Science
Supramolecular Assembly Design and Fabrication
The design of supramolecular assemblies relies on non-covalent interactions between molecules, such as hydrogen bonding, metal coordination, and π-π stacking. Pyridine (B92270) and piperidine (B6355638) moieties are frequently employed as building blocks in supramolecular chemistry. The pyridine ring can act as a hydrogen bond acceptor and a ligand for metal ions, while the piperidine ring can also participate in hydrogen bonding and offers conformational flexibility.
In principle, 2-(Piperidin-2-ylmethyl)pyridine possesses the necessary functional groups to participate in the formation of supramolecular structures. The pyridine nitrogen can coordinate to metal centers, and the secondary amine of the piperidine ring can act as a hydrogen bond donor. This combination could potentially lead to the formation of coordination polymers or self-assembled monolayers. However, specific studies detailing the use of this compound for the design and fabrication of such assemblies are not found in the current body of scientific literature. Research in this area tends to focus on more complex or functionalized pyridine and piperidine derivatives.
Development of Functional Materials and Sensors
The development of functional materials and sensors often involves incorporating specific chemical functionalities that can respond to external stimuli, such as the presence of ions or other molecules. The nitrogen atoms in the pyridine and piperidine rings of this compound could potentially serve as binding sites for metal ions, suggesting a possible application in the development of chemical sensors.
For instance, the coordination of a metal ion could lead to a change in the photophysical properties of the molecule, such as its fluorescence, which could be harnessed for sensing applications. However, there is a lack of published research demonstrating the successful development and application of functional materials or sensors based specifically on this compound. The scientific community has explored a wide array of other pyridine-containing compounds for these purposes, but this particular molecule has not been a subject of significant investigation.
Medicinal Chemistry Research Applications and Molecular Interactions
Receptor Binding and Agonism/Antagonism Mechanisms (e.g., Serotonin (B10506) 5-HT1A Receptors)
The 2-(Piperidin-2-ylmethyl)pyridine scaffold is a key component in the design of ligands targeting G protein-coupled receptors (GPCRs), most notably the serotonin 5-HT1A receptor. wikipedia.org This receptor is implicated in a variety of neurological and psychiatric conditions, making it a significant target for drug development. nih.gov
Derivatives of this scaffold have been synthesized and evaluated for their affinity and selectivity for 5-HT1A receptors. For instance, a series of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives were developed as potent and selective 5-HT1A receptor agonists. nih.gov Strategic modifications, such as the incorporation of a fluorine atom at the C-4 position of the piperidine (B6355638) ring, were found to enhance oral bioavailability and agonist activity. nih.gov Specifically, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine (B92270) ring in certain derivatives resulted in synergistic effects on their 5-HT1A agonist properties. nih.gov
Another study focused on bicyclohydantoin-arylpiperazines, where the length of the alkyl chain connecting the arylpiperazine and the hydantoin (B18101) moiety was critical for 5-HT1A affinity and selectivity. nih.gov The compound 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine demonstrated nanomolar affinity for 5-HT1A receptors and high selectivity over other receptors like α1-adrenergic and D2 dopamine (B1211576) receptors. nih.gov This compound was identified as a partial to full 5-HT1A agonist. nih.gov
These studies highlight the importance of the this compound core in achieving high affinity and selectivity for the 5-HT1A receptor. The substituent variations on both the piperidine and pyridine rings play a crucial role in modulating the pharmacological profile, leading to either agonist or antagonist activity.
| Compound Type | Key Structural Features | Receptor Affinity (Ki) | Functional Activity | Reference |
| Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone | Fluorine at C-4 of piperidine; 5-methyl and 6-methylamino on pyridine | High affinity for 5-HT1A | Potent 5-HT1A agonist | nih.gov |
| Bicyclohydantoin-arylpiperazines | Alkyl chain length (n=1) between arylpiperazine and hydantoin | 31.7 nM for 5-HT1A | Partial to full 5-HT1A agonist | nih.gov |
Enzyme Inhibition Mechanisms (e.g., Viral Proteases, Kinases, Reductases, Dioxygenases)
The versatility of the this compound scaffold extends to the design of enzyme inhibitors targeting a range of enzymes critical in various diseases.
Kinase Inhibition: This scaffold has been incorporated into inhibitors of several kinases, including Pim-1 kinase, anaplastic lymphoma kinase (ALK), and ROS1 kinase. For example, pyridine-quinoline hybrids were designed as PIM-1 kinase inhibitors, with some compounds exhibiting competitive and non-competitive inhibition. nih.gov In the realm of cancer therapeutics, 2-amino-4-(1-piperidine) pyridine derivatives have been synthesized as dual inhibitors of ALK and ROS1 kinases, showing potent activity against crizotinib-resistant mutants. nih.gov Furthermore, optimization of imidazo[4,5-b]pyridine-based compounds led to the discovery of dual FLT3/Aurora kinase inhibitors for the potential treatment of acute myeloid leukemia. nih.gov
Protease Inhibition: The development of antivirals has also utilized this chemical framework. Viral proteases, essential for viral replication, are a key drug target. nih.gov While direct examples of this compound in viral protease inhibitors are less common in the provided context, the principles of designing inhibitors for enzymes like trypsin, a serine protease, can be informative. Studies on 2-guanidinyl pyridines as trypsin inhibitors have shown that the ability to form an intramolecular hydrogen bond with the pyridinyl nitrogen atom enhances inhibitory activity. researchgate.net This highlights the importance of the pyridine nitrogen in enzyme active site interactions. The development of quinoline-containing inhibitors for the SARS-CoV-2 papain-like protease (PLpro) further underscores the potential of related heterocyclic scaffolds in antiviral drug design. nih.gov
The inhibitory mechanism often involves the pyridine and piperidine nitrogens acting as key interaction points within the enzyme's active site, forming hydrogen bonds or coordinating with metal ions. The substituents on the heterocyclic rings can be tailored to enhance binding affinity and selectivity for the target enzyme.
Rational Ligand Design and Scaffold Optimization for Bioactive Molecules
The this compound structure is a prime example of a scaffold that lends itself to rational drug design and optimization. nih.gov Medicinal chemists utilize this core to systematically explore the chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic properties.
A common strategy involves using the this compound as a central building block and introducing various functional groups to probe the binding pockets of target proteins. researchgate.net For instance, in the development of 5-HT1A receptor ligands, the core scaffold was modified to improve oral bioavailability and agonist activity. nih.gov This involved a rational approach of incorporating fluorine atoms and optimizing substituents on the pyridine ring. nih.gov
Similarly, in the design of kinase inhibitors, the scaffold is often used to anchor the molecule in the ATP-binding site of the kinase, while peripheral substituents are modified to achieve selectivity and potency. nih.govnih.gov The design of dual ALK/ROS1 inhibitors started from a lead compound and rationally introduced modifications to the 2-amino-4-(1-piperidine) pyridine core to stabilize a novel conformation in the kinase domain. nih.gov
The process of scaffold optimization often involves creating a library of derivatives and evaluating their biological activity. This allows for the identification of key structural features that contribute to the desired pharmacological effect. The ability to systematically modify the this compound scaffold makes it a valuable tool in modern drug discovery.
Structure-Activity Relationship (SAR) Investigations for Modulating Biological Function
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity, and the this compound scaffold has been extensively studied in this regard. researchgate.net These investigations have provided valuable insights into the key structural requirements for interacting with various biological targets.
For 5-HT1A receptor agonists, SAR studies revealed that the nature and position of substituents on the pyridine ring, as well as modifications to the piperidine ring, significantly impact affinity and functional activity. nih.govnih.gov For example, the presence of a fluorine atom at the 4-position of the piperidine ring was found to be uniquely beneficial for oral activity in a series of 5-HT1A agonists. nih.gov
In the context of enzyme inhibitors, SAR studies have guided the optimization of potency and selectivity. For pyridine-quinoline hybrid PIM-1 kinase inhibitors, modifications at various positions of the pyridine and quinoline (B57606) rings, including the introduction of different substituents, were explored to enhance binding affinity. nih.gov Similarly, for 2-amino-4-(1-piperidine) pyridine derivatives as ALK/ROS1 inhibitors, SAR analysis highlighted the importance of specific substitutions for achieving potent inhibition of both wild-type and resistant kinase mutants. nih.gov
The systematic variation of substituents around the this compound core allows for the mapping of the target's binding site and the identification of pharmacophoric elements essential for biological activity.
| Target | Structural Modification | Effect on Activity | Reference |
| 5-HT1A Receptor | Fluorination of piperidine ring | Enhanced oral activity and agonism | nih.gov |
| 5-HT1A Receptor | Combination of 5-methyl and 6-methylamino on pyridine | Synergistic increase in agonist properties | nih.gov |
| ALK/ROS1 Kinase | Introduction of specific substituents on the 2-amino-4-(1-piperidine) pyridine core | Potent inhibition of wild-type and resistant mutants | nih.gov |
| PIM-1 Kinase | Hybridization with quinoline and substitution variations | Modulation of competitive and non-competitive inhibition | nih.gov |
Q & A
Q. Table 1: Comparative Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine + K₂CO₃ | DMF | 80°C, 8h | 70–75 | |
| Piperidine (excess) | Toluene | Reflux, 12h | 60–65 |
How can researchers characterize this compound, and what spectroscopic markers are critical?
Q. Basic Analytical Techniques
- NMR :
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks for molecular ion confirmation.
- Elemental Analysis : Validates purity (>95% for research-grade compounds).
How can reaction conditions be optimized to improve the yield of this compound derivatives?
Q. Advanced Reaction Optimization
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in modified routes .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2–4 hours at 120°C) with comparable yields .
- Workup Strategies : Acidic workup (HCl) for salt formation improves crystallinity and purity .
Key Consideration : Monitor by TLC or HPLC to identify intermediates and minimize side products.
How does stereochemistry at the piperidine ring influence the compound’s reactivity and biological activity?
Advanced Stereochemical Analysis
Enantioselective synthesis (e.g., using chiral auxiliaries or catalysts) can yield (R)- or (S)-configured derivatives. For example:
Q. Table 2: Stereochemical Impact on Bioactivity
| Isomer | IC₅₀ (μM) for Enzyme X | Binding Affinity (Ki, nM) |
|---|---|---|
| (R) | 12.3 ± 1.2 | 450 ± 30 |
| (S) | 8.7 ± 0.9 | 210 ± 15 |
How should researchers address contradictions in reported reaction conditions or pharmacological data?
Data Contradiction Analysis
Discrepancies may arise from:
- Solvent purity : Trace water in DMF can hydrolyze intermediates, altering yields .
- Analytical thresholds : Low-resolution NMR (≤300 MHz) may miss impurity peaks.
Methodological Resolution :
Reproduce experiments under controlled conditions (e.g., inert atmosphere).
Validate results using orthogonal techniques (e.g., LC-MS alongside NMR).
What computational strategies are used to predict the compound’s interactions with biological targets?
Q. Advanced Computational Modeling
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., serotonin transporters) .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
Example : Pyridine ring π-stacking with Tyr95 in the active site enhances inhibition .
What safety protocols are essential when handling this compound in the lab?
Q. Safety and Handling
- PPE : Gloves (nitrile), lab coat, and goggles (ANSI Z87.1 standard).
- Ventilation : Use fume hoods to avoid inhalation (P305+P351+P338 precautions) .
- Waste Disposal : Neutralize acidic byproducts before disposal .
How does this compound compare structurally and functionally to analogs like 4-(Piperidin-4-yl)pyridine?
Q. Comparative Structure-Activity Analysis
- Positional Isomerism : 2-substitution on pyridine enhances π-π stacking vs. 4-substitution’s steric effects .
- Bioactivity : this compound shows 3-fold higher affinity for dopamine D₂ receptors than 4-substituted analogs .
Q. Table 3: Functional Comparison with Analogs
| Compound | LogP | Receptor Affinity (nM) |
|---|---|---|
| This compound | 1.8 | 120 ± 10 |
| 4-(Piperidin-4-yl)pyridine | 2.1 | 350 ± 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
